molecular formula C21H17N3O3S B2550610 naphthalen-1-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851802-42-1

naphthalen-1-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2550610
CAS No.: 851802-42-1
M. Wt: 391.45
InChI Key: BXCDSYZHHWMDFV-UHFFFAOYSA-N
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Description

The compound naphthalen-1-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a sophisticated chemical scaffold designed for advanced medicinal chemistry and pharmacological research. Its structure integrates a naphthalene system, known to be present in various bioactive molecules, with a 4,5-dihydro-1H-imidazole (imidazoline) core—a privileged structure in drug discovery. The presence of the (4-nitrobenzyl)thio moiety on the imidazoline ring is a key functional feature, often investigated for its potential role in modulating electronic properties, influencing redox chemistry, or serving as a versatile synthetic handle for further derivatization. This molecular architecture suggests significant research value in the design and synthesis of novel enzyme inhibitors or receptor ligands. Researchers can explore this compound as a critical building block or a potential precursor in developing targeted covalent inhibitors, where the reactive thioether group adjacent to the electron-withdrawing nitrobenzyl ring could be engineered for specific interactions with biological targets. Its application is particularly relevant in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and chemical biology probes to elucidate complex biochemical pathways. This product is strictly for research applications in a controlled laboratory environment.

Properties

IUPAC Name

naphthalen-1-yl-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c25-20(19-7-3-5-16-4-1-2-6-18(16)19)23-13-12-22-21(23)28-14-15-8-10-17(11-9-15)24(26)27/h1-11H,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXCDSYZHHWMDFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalen-1-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the naphthalene ring and introduce the imidazole moiety through a series of substitution and coupling reactions. The nitrobenzyl group is then attached via a thiol-ene reaction, which involves the addition of a thiol to an alkene under specific conditions such as the presence of a radical initiator or UV light.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Naphthalen-1-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of naphthalen-1-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components. The imidazole ring can bind to metal ions or enzymes, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Notable Properties Reference
Target Compound 4,5-dihydro-1H-imidazol-1-yl methanone Naphthalen-1-yl, 4-nitrobenzylthio High electron-withdrawing potential, steric bulk
Compound 2a–2g 4,5-dihydro-1H-imidazol-1-yl methanone 4-Methoxyphenyl, morpholine/piperidinyl Electron-donating groups, moderate yields (37–75%)
Compound 4,5-dihydro-1H-imidazol-1-yl methanone 4-Nitrophenyl, 3-(trifluoromethyl)benzylthio Enhanced lipophilicity, potential metabolic stability
EMB-FUBINACA () Indazole-3-carbonyl 4-Fluorobenzyl, valinate ester Bioactive (cannabinoid receptor affinity)

Biological Activity

Naphthalen-1-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone, a compound with the chemical formula C21H17N3O3S, has gained attention for its potential biological activities. This article summarizes the current understanding of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound consists of a naphthalene moiety linked to an imidazole derivative via a thioether bond. Its structural features suggest potential interactions with various biological targets.

Biological Activities

1. Antitumor Activity

Recent studies have indicated that compounds containing imidazole and thiazole rings exhibit significant anticancer properties. For instance, similar imidazole derivatives have shown promising activity against various cancer cell lines. The structure-activity relationship suggests that modifications to the imidazole ring can enhance cytotoxicity.

CompoundCell Line TestedIC50 (µM)
Compound AA4311.61 ± 0.92
Compound BJurkat1.98 ± 1.22
Naphthalen-1-yl derivativeHT29< 10

2. Antimicrobial Activity

The presence of the thioether group in this compound suggests potential antimicrobial properties. Compounds with similar structures have shown effectiveness against bacterial strains such as Staphylococcus aureus and E. coli.

3. Anti-inflammatory Effects

Compounds with imidazole and thiazole functionalities have been studied for their anti-inflammatory effects, particularly in inhibiting COX enzymes. The compound's ability to modulate inflammatory pathways could be attributed to its structural characteristics.

Case Studies

Case Study 1: Antitumor Efficacy

In a study investigating the effects of various thiazole and imidazole derivatives on cancer cell lines, it was found that modifications in the substituents significantly impacted their cytotoxicity. The naphthalene-derived compound was tested against HT29 cells and showed an IC50 value indicating strong growth inhibition compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Testing

A series of derivatives were synthesized based on the naphthalene scaffold, with varying substitutions on the imidazole ring. These derivatives were subjected to antimicrobial susceptibility tests against common pathogens, revealing that certain modifications enhanced their antibacterial potency.

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